An In-Depth Technical Guide to the Synthesis and Characterization of 11-Deoxy Prostaglandin F1β
An In-Depth Technical Guide to the Synthesis and Characterization of 11-Deoxy Prostaglandin F1β
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Prostaglandin Analogs in Modern Therapeutics
Prostaglandins are a class of lipid compounds that are derived from fatty acids and play a crucial role in various physiological and pathological processes. Their diverse biological activities have made them and their synthetic analogs valuable targets in drug discovery and development. This guide focuses on a specific analog, 11-Deoxy prostaglandin F1β, providing a comprehensive overview of its synthesis and characterization for researchers in the field. The absence of the hydroxyl group at the C-11 position can significantly alter the molecule's biological activity and metabolic stability, making it a person of interest for investigating structure-activity relationships and developing novel therapeutic agents.
This technical guide is structured to provide not just a set of instructions, but a deeper understanding of the scientific principles and rationale behind the experimental procedures. As a senior application scientist, the aim is to empower fellow researchers with the knowledge to not only replicate these methods but also to adapt and troubleshoot them for their specific research needs.
The Strategic Synthesis of 11-Deoxy Prostaglandin F1β: A Modified Corey Approach
The total synthesis of prostaglandins has been a significant achievement in organic chemistry, with the Corey synthesis being a landmark approach that provides stereochemical control.[1][2][3] The synthesis of 11-Deoxy prostaglandin F1β can be efficiently achieved by adapting this classical pathway. The core of this strategy involves the use of the readily available Corey lactone, a versatile intermediate that allows for the stereocontrolled introduction of the upper (α) and lower (ω) side chains.[4]
The rationale for employing the Corey lactone lies in its rigid bicyclic structure, which allows for highly stereoselective reactions to install the desired stereochemistry of the final prostaglandin.[1][2] The lactone functionality serves as a masked carboxylic acid and facilitates the introduction of the α-chain via a Wittig reaction.[5][6]
Synthetic Workflow Overview
The synthesis of 11-Deoxy prostaglandin F1β can be conceptualized in the following key stages:
-
Preparation of the "11-Deoxy" Corey Lactone Analog: Modification of the classic Corey lactone to remove the C-11 hydroxyl group.
-
Introduction of the Lower (ω) Side Chain: A Horner-Wadsworth-Emmons reaction to append the octenyl side chain.
-
Stereoselective Reduction of the C-15 Ketone: Creation of the desired (S)-hydroxyl group on the ω-chain.
-
Introduction of the Upper (α) Side Chain: A Wittig reaction to install the heptenoic acid side chain.
-
Deprotection and Purification: Removal of protecting groups to yield the final product.
Step-by-Step Experimental Protocol
This protocol represents a composite procedure based on established methodologies for prostaglandin synthesis.[1][2][5][4][7] Researchers should optimize conditions based on their specific laboratory setup and available reagents.
Part 1: Preparation of the 11-Deoxy Corey Lactone Analog
-
Protection of Corey Lactone Diol: To a solution of (+)-Corey lactone diol in anhydrous dichloromethane (DCM) at 0 °C, add imidazole and tert-butyldimethylsilyl chloride (TBDMSCl). Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The TBDMS groups protect the C-9 and C-15 hydroxyls, preventing them from reacting in subsequent steps.
-
Formation of the C-11 Thionocarbonate: To the solution of the protected diol, add 4-dimethylaminopyridine (DMAP) and phenyl chlorothionocarbonate. Stir at room temperature until the reaction is complete. This step prepares the C-11 hydroxyl for deoxygenation.
-
Barton-McCombie Deoxygenation: To a solution of the thionocarbonate in toluene, add tributyltin hydride (Bu3SnH) and a radical initiator such as azobisisobutyronitrile (AIBN). Reflux the mixture until the starting material is consumed. This radical-initiated deoxygenation is a reliable method for removing the hydroxyl group.
-
Deprotection and Reprotection (if necessary): Depending on the stability of the protecting groups, it may be necessary to remove the TBDMS groups (e.g., with tetrabutylammonium fluoride - TBAF) and reprotect the C-9 hydroxyl with a more robust group for the subsequent steps.
Part 2: Introduction of the Lower (ω) Side Chain
-
Reduction to the Lactol: Dissolve the 11-deoxy Corey lactone analog in anhydrous toluene and cool to -78 °C. Add a solution of diisobutylaluminium hydride (DIBAL-H) dropwise. This reduces the lactone to a lactol, which is in equilibrium with the open-chain hydroxy aldehyde.
-
Collins Oxidation: Prepare the Collins reagent by adding chromium trioxide to pyridine in DCM. Add the lactol from the previous step to the Collins reagent. This selectively oxidizes the aldehyde functionality.
-
Horner-Wadsworth-Emmons Reaction: Prepare the phosphonate ylide by treating dimethyl (2-oxoheptyl)phosphonate with a strong base like sodium hydride in an anhydrous solvent such as tetrahydrofuran (THF). Add the aldehyde from the previous step to the ylide solution. This reaction forms the α,β-unsaturated ketone with high (E)-selectivity.[5]
Part 3: Stereoselective Reduction of the C-15 Ketone
-
Corey-Bakshi-Shibata (CBS) Reduction: To a solution of the enone in anhydrous THF at -78 °C, add a solution of (S)-2-methyl-CBS-oxazaborolidine catalyst followed by a stoichiometric amount of a borane reducing agent (e.g., catecholborane). The chiral catalyst directs the hydride delivery to form the desired (S)-alcohol with high enantioselectivity.[8]
Part 4: Introduction of the Upper (α) Side Chain and Finalization
-
Reduction to the Lactol: Similar to Part 2, Step 1, reduce the lactone functionality of the allylic alcohol intermediate to a lactol using DIBAL-H.
-
Wittig Reaction: Prepare the Wittig reagent by deprotonating (4-carboxybutyl)triphenylphosphonium bromide with a strong base like potassium tert-butoxide in THF. Add the lactol to the ylide solution. The Wittig reaction forms the cis-double bond of the α-chain.[5][6]
-
Deprotection: Remove any remaining protecting groups. For example, silyl ethers can be cleaved with TBAF.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by high-performance liquid chromatography (HPLC) to obtain the final product with high purity.
Purification and Characterization of 11-Deoxy Prostaglandin F1β
Purification
The final purification of 11-Deoxy prostaglandin F1β is critical to ensure its suitability for biological assays. A two-step purification process is recommended:
-
Flash Column Chromatography: The crude product is first subjected to flash chromatography on silica gel using a gradient of ethyl acetate in hexanes. This will remove the bulk of the impurities.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC. Chiral HPLC can be employed to separate any enantiomeric impurities if a racemic synthesis was performed.[9]
| HPLC Purification Parameters | |
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water with 0.1% formic acid (gradient) |
| Detection | UV at ~210 nm |
| Flow Rate | 1 mL/min |
Characterization
A battery of analytical techniques is employed to confirm the structure and purity of the synthesized 11-Deoxy prostaglandin F1β.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (500 MHz, CDCl₃) Chemical Shifts
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-5, H-6 | ~5.4 | m | |
| H-13, H-14 | ~5.6 | m | |
| H-15 | ~4.1 | m | |
| H-9 | ~4.0 | m | |
| -COOH | >10 | br s | |
| Other CH, CH₂ | 0.8 - 2.5 | m |
Predicted ¹³C NMR (125 MHz, CDCl₃) Chemical Shifts
| Carbon | Predicted δ (ppm) |
| C-1 (COOH) | ~178 |
| C-5, C-6 | ~130 |
| C-13, C-14 | ~135 |
| C-15 | ~73 |
| C-9 | ~72 |
| C-8, C-12 | ~50-55 |
| Other CH, CH₂ | 14 - 40 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 11-Deoxy prostaglandin F1β (Molecular Formula: C₂₀H₃₆O₄, Molecular Weight: 340.50), the expected mass spectrum would show the molecular ion and characteristic fragments.
Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 340 | [M]⁺ |
| 322 | [M - H₂O]⁺ |
| 304 | [M - 2H₂O]⁺ |
| 269 | [M - C₅H₁₁]⁺ (cleavage of ω-chain) |
Biological Significance and Potential Applications
Prostaglandins of the F-series are known to be potent vasoconstrictors and stimulate smooth muscle contraction.[11] However, the removal of the 11-hydroxyl group can lead to significant changes in biological activity. Studies on related 11-deoxy prostaglandins have shown altered receptor binding profiles and pharmacological effects.[8] For instance, while PGF1α is a bronchoconstrictor, some 11-deoxy analogs have shown bronchodilator activity. The synthesis and characterization of 11-Deoxy prostaglandin F1β are therefore crucial for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how the C-11 hydroxyl group contributes to the biological activity of PGF1 analogs.
-
Drug Discovery: Exploring the potential of 11-Deoxy prostaglandin F1β as a lead compound for the development of new therapeutics, for example, in cardiovascular or respiratory diseases.
-
Pharmacological Research: Using it as a tool to probe the binding sites and activation mechanisms of prostaglandin receptors.[12][13]
General Prostaglandin Biosynthesis Pathway
To understand the context of synthetic prostaglandins, it is helpful to visualize their natural biosynthesis pathway.
Conclusion
This in-depth technical guide provides a comprehensive framework for the synthesis and characterization of 11-Deoxy prostaglandin F1β. By leveraging a modified Corey synthesis, researchers can access this valuable analog for further investigation. The detailed explanations of the rationale behind each step, coupled with the predicted characterization data, are intended to serve as a robust resource for scientists in the field of prostaglandin research and drug development. The exploration of such analogs is essential for advancing our understanding of prostaglandin biology and for the discovery of novel therapeutic agents.
References
-
Enesei, M., et al. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 26(11), 3193. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Prostaglandin Synthesis: The Crucial Role of (+)-Corey Lactone Diol. inno-pharmchem.com. [Link]
-
Iancu, A., et al. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1572. [Link]
-
Iancu, A., et al. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. PubMed. [Link]
-
Patsnap. (2024). What are PGF inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Dams, I., et al. (2019). Therapeutic uses of prostaglandin F2α analogues in ocular disease and novel synthetic strategies. ResearchGate. [Link]
-
Ali, A., et al. (1980). Total synthesis of prostaglandin-F2α involving stereocontrolled and photo-induced reactions of bicyclo[3.2.0]heptanones. Journal of the Chemical Society, Perkin Transactions 1, 708-714. [Link]
-
Lukacs, G., & Piriou, F. (1974). Carbon-13 Nuclear Magnetic Resonance Spectra of Prostaglandins and Some Prostaglandin Analogs. Journal of the American Chemical Society, 96(5), 1579-1584. [Link]
-
Kothekar, V., & Kailash, S. (1981). Biophysical studies on molecular mechanism of abortificient action of prostaglandins. I. The study of molecular electrostatic potential distribution of PGF2 alpha, PGF1 beta and PGA1. Journal of Theoretical Biology, 93(1), 25-40. [Link]
-
Církva, V., & Herkes, F. E. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1839. [Link]
-
LibreTexts Chemistry. (2024). 10: Strategies in Prostaglandins Synthesis. LibreTexts. [Link]
-
Iancu, A., et al. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. MDPI. [Link]
-
Corey, E. J., et al. (1987). A practical and highly enantioselective synthesis of the C(1)-C(12) and C(13)-C(20) fragments of the archadonic acid cascade. Journal of the American Chemical Society, 109(25), 7925–7926. [Link]
-
Kothekar, V., & Kailash, S. (1981). Biophysical study of molecular mechanism of abortificient action of prostaglandins. II. The study of the long and short range interaction between different fragments of PGF2 alpha, PGF1 beta and PGA1. Journal of Theoretical Biology, 93(1), 25-40. [Link]
-
Zhang, W., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. Nature Communications, 15(1), 2531. [Link]
-
ResearchGate. (n.d.). Corey's synthetic route of the Corey lactone. ResearchGate. [Link]
-
Organic Chemistry Data. (n.d.). Total Syntheses :: Reaction scheme for total synthesis of the natural product Prostaglandin Fragment. organic-chemistry.org. [Link]
-
mzCloud. (2016). 11 Deoxy prostaglandin F2. mzCloud. [Link]
- Resul, B., & Stjernschantz, J. (2006). Process for the synthesis of prostaglandin derivatives.
- Raspé, G., et al. (1982). Process for the preparation of 11 β-hydroxy steroids.
-
Patel, S. S., & Sharma, R. (2025). Prostaglandins. StatPearls. [Link]
-
ResearchGate. (2000). Design and Synthesis of 13,14-Dihydro Prostaglandin F1α Analogues as Potent and Selective Ligands for the Human FP Receptor. ResearchGate. [Link]
-
Morgenstern, J., et al. (2018). Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples of patients with diabetes. Analytical and Bioanalytical Chemistry, 410(3), 915–924. [Link]
-
Sharif, N. A., et al. (2019). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 176(8), 1035–1052. [Link]
-
Wynalda, M. A., & Fitzpatrick, F. A. (1980). Mass spectrometric fragmentation patterns for the syn and anti isomers of PGE2 and PGD2-methyloxime methyl esters and their analogs. Journal of Chromatography B: Biomedical Sciences and Applications, 176(3), 412-417. [Link]
-
Prasain, J. (2015). Tandem mass spectrometry analysis of prostaglandins and isoprostanes. UAB. [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]
-
ResearchGate. (2022). LC-MS/MS fragmentation pattern of 15-deoxy-Δ12,14-prostaglandin J2. For the identification, chemical formula and exact m/z value were generated by MassHunter software. MS/MS spectra were compared to mass spectra in databases such as Metlin, MassBank, HMDB, and GNPS. ResearchGate. [Link]
-
de Graaf, R. A., et al. (2005). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. ISMRM. [Link]
-
Slideshare. (2014). COMPARISION BETWEEN 1 H & 13 C NMR. Slideshare. [Link]
-
Wudy, S. A., et al. (2002). Determination of 11-deoxycortisol (Reichstein's compound S) in human plasma by clinical isotope dilution mass spectrometry using benchtop gas chromatography-mass selective detection. Steroids, 67(9), 769-775. [Link]
-
Pragolab. (n.d.). Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS/MS. Pragolab. [Link]
-
Wilson, A., & Fraser, R. (1975). Estimation of aldosterone, 11-deoxycorticosterone, 18-hydroxy-11-deoxy-corticosterone, corticosterone, cortisol and 11-deoxycortisol in human plasma by gas-liquid chromatography with electron capture detection. Journal of Endocrinology, 64(2), 277-288. [Link]
Sources
- 1. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Carbon-13 Nuclear Magnetic Resonance Spectra of Prostaglandins and Some Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biophysical study of molecular mechanism of abortificient action of prostaglandins. II. The study of the long and short range interaction between different fragments of PGF2 alpha, PGF1 beta and PGA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are PGF inhibitors and how do they work? [synapse.patsnap.com]
- 13. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
